molecular formula C12H18ClN3O2 B1665299 (2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride CAS No. 851389-35-0

(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride

Cat. No. B1665299
M. Wt: 271.74 g/mol
InChI Key: HBURXUXZLKNVTI-QSWPLQKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ASP-4000 HCl is a dipeptidyl peptidase 4 (DPP) inhibitor with antihyperglycemic activity.

Scientific Research Applications

Dipeptidyl Peptidase 4 Inhibitor in Diabetes Treatment

(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride, also known as ASP4000, has been identified as a potent and selective inhibitor of dipeptidyl peptidase 4 (DPP4), an enzyme implicated in the regulation of blood glucose levels. Research has shown that ASP4000 inhibits human recombinant DPP4 with high affinity, indicating potential as a long-duration therapeutic agent for type 2 diabetes. In vivo studies in Zucker fatty rats, a model for type 2 diabetes, revealed that ASP4000 effectively augmented insulin response and ameliorated glucose excursion during oral glucose tolerance tests, suggesting its efficacy in managing blood glucose levels in diabetic conditions (Tanaka-Amino et al., 2008); (Tanaka-Amino et al., 2010).

Synthesis and Application in Organic Chemistry

The compound has also been a focus in the field of synthetic organic chemistry. Studies have involved the synthesis of various analogs and derivatives of this compound, exploring their potential applications in medicinal chemistry. These include the development of new methods for the synthesis of polyhydroxylated pyrrolidines and the exploration of novel routes to enantioselective synthesis of azabicycloheptane derivatives. These synthetic approaches have broad implications for the development of new pharmaceuticals and biologically active compounds (Carroll et al., 2001); (Moreno‐Vargas et al., 2004); (Alves et al., 2006).

Contribution to Neuropharmacology

Additionally, the synthesis of analogs of (2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride has been investigated for their potential in neuropharmacology. For example, compounds derived from this structure have been studied for their binding affinity to nicotinic acetylcholine receptors and their antinociceptive properties, contributing to the development of new analgesic drugs (Carroll et al., 2001).

properties

CAS RN

851389-35-0

Product Name

(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C12H17N3O2.ClH/c13-6-8-2-1-3-15(8)12(17)11-7-4-9(14-11)10(16)5-7;/h7-11,14,16H,1-5H2;1H/t7-,8-,9+,10+,11-;/m0./s1

InChI Key

HBURXUXZLKNVTI-QSWPLQKNSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2[C@H]3C[C@@H](N2)[C@@H](C3)O)C#N.Cl

SMILES

C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl

Canonical SMILES

C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-((6-hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile
ASP 4000
ASP-4000
ASP4000

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride
Reactant of Route 2
(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride
Reactant of Route 3
(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride
Reactant of Route 4
(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride
Reactant of Route 5
(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride
Reactant of Route 6
(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride

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